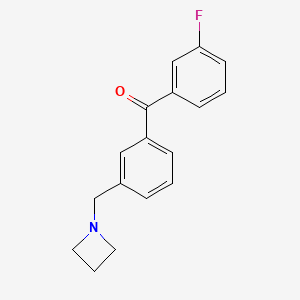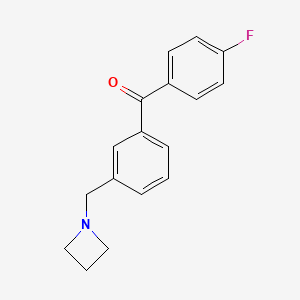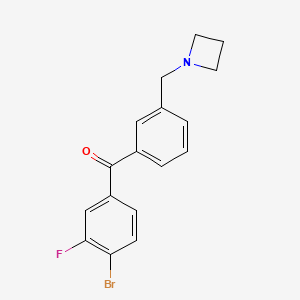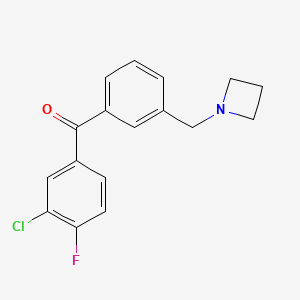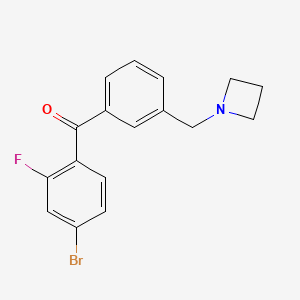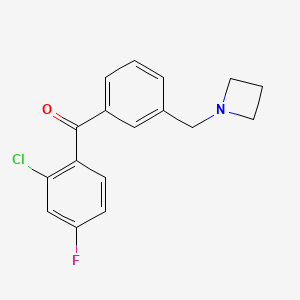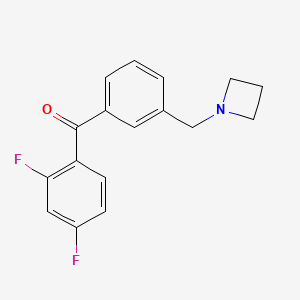![molecular formula C14H19NO3 B1325779 6-[4-(N,N-Dimethylamino)phenyl]-6-oxohexanoic acid CAS No. 951889-14-8](/img/structure/B1325779.png)
6-[4-(N,N-Dimethylamino)phenyl]-6-oxohexanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-[4-(N,N-Dimethylamino)phenyl]-6-oxohexanoic acid , also known by its chemical formula C₁₄H₂₂BNO₂ , is a compound with intriguing properties. It belongs to the class of phenylboronic acids , which are essential in organic synthesis and medicinal chemistry .
Synthesis Analysis
The synthesis of this compound involves several steps. One common approach is the reaction between 4-(N,N-dimethylamino)phenylboronic acid, pinacol ester and an appropriate reagent. The pinacol ester group serves as a protecting group for the boronic acid functionality. The reaction typically occurs under mild conditions and yields the desired product .
Molecular Structure Analysis
The molecular structure of 6-[4-(N,N-Dimethylamino)phenyl]-6-oxohexanoic acid consists of a hexanoic acid backbone with a phenyl group attached at the 6-position. The N,N-dimethylamino group is also linked to the phenyl ring. The boronic acid moiety plays a crucial role in its reactivity and applications .
Wissenschaftliche Forschungsanwendungen
-
Photovoltaic Properties Research
- Field : Chemistry
- Application : The compound (E)-6-(4-(dimethylamino)phenyl)diazenyl-2-octyl-benzoisoquinoline-1,3-dione, which has a similar structure, was synthesized and characterized for its photovoltaic properties .
- Method : The structure of the synthesized compound was modeled using Gaussian09W and GaussView6.0.16 softwares employing B3LYP and 6–31+G (d) basis set .
- Results : The HOMO–LUMO energy gap of the studied compound was found to be 2.806 eV, indicating the less stability and high chemical reactivity of the compound .
-
Organic Light-Emitting Diodes (OLEDs)
- Field : Material Science
- Application : 1,8-naphthalimide (NI) derivatives, which may have similar properties to the compound you mentioned, are used as emissive materials in OLEDs .
- Method : The review focuses on the synthesis and usage of varyingly substituted NI frameworks as luminescent host, dopant, hole-blocking and electron-transporting materials for OLEDs .
- Results : These materials can emit not only red, orange, green and blue colors, but also function as white emitters, which can really have an impact on reducing the energy consumption .
-
Suzuki-Miyaura Cross-Coupling Reaction
- Field : Organic Chemistry
- Application : 4-(Dimethylamino)phenylboronic acid, a compound with a similar structure, is used as a reagent for the Suzuki-Miyaura cross-coupling reaction .
- Method : This reaction is typically catalyzed by a palladium(0) complex and uses boronic acids as one of the reactants .
- Results : The Suzuki-Miyaura cross-coupling reaction is a type of chemical reaction where a carbon-carbon bond is formed from a boronic acid and an organic halide .
-
Synthesis of 3,5-Disubstituted 2,6-Dicyanoaniline
- Field : Organic Synthesis
- Application : 4-(Dimethylamino)pyridine, a compound with a similar structure, is used to synthesize 3,5-disubstituted 2,6-dicyanoaniline .
- Method : This synthesis involves reacting malononitrile, aldehydes, and β-nitroolefins .
- Results : The result is a 3,5-disubstituted 2,6-dicyanoaniline, a type of organic compound .
-
Acylation of Alcohols
- Field : Organic Chemistry
- Application : 4-(Dimethylamino)pyridine is used for the acylation of alcohols with acid anhydrides under auxiliary base- and solvent-free conditions to synthesize corresponding esters .
- Method : This method involves reacting an alcohol with an acid anhydride in the presence of 4-(Dimethylamino)pyridine .
- Results : The result is the corresponding ester, a type of organic compound .
-
Synthesis of Push-pull arylvinyldiazine chromophores
- Field : Organic Chemistry
- Application : 4-(Dimethylamino)phenylboronic acid, a compound with a similar structure, is used for the synthesis of Push-pull arylvinyldiazine chromophores .
- Method : This synthesis involves a Nickel (Ni)-catalyzed Suzuki-Miyaura cross-coupling reaction .
- Results : The result is a Push-pull arylvinyldiazine chromophore, a type of organic compound .
-
Synthesis of 3,5-Disubstituted 2,6-Dicyanoaniline
- Field : Organic Synthesis
- Application : 4-(Dimethylamino)pyridine, a compound with a similar structure, is used to synthesize 3,5-disubstituted 2,6-dicyanoaniline .
- Method : This synthesis involves reacting malononitrile, aldehydes, and β-nitroolefins .
- Results : The result is a 3,5-disubstituted 2,6-dicyanoaniline, a type of organic compound .
-
Acylation of Alcohols
- Field : Organic Chemistry
- Application : 4-(Dimethylamino)pyridine is used for the acylation of alcohols with acid anhydrides under auxiliary base- and solvent-free conditions to synthesize corresponding esters .
- Method : This method involves reacting an alcohol with an acid anhydride in the presence of 4-(Dimethylamino)pyridine .
- Results : The result is the corresponding ester, a type of organic compound .
Eigenschaften
IUPAC Name |
6-[4-(dimethylamino)phenyl]-6-oxohexanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19NO3/c1-15(2)12-9-7-11(8-10-12)13(16)5-3-4-6-14(17)18/h7-10H,3-6H2,1-2H3,(H,17,18) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DCFLZXMHKNEBDL-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)C(=O)CCCCC(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19NO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.30 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-[4-(N,N-Dimethylamino)phenyl]-6-oxohexanoic acid | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

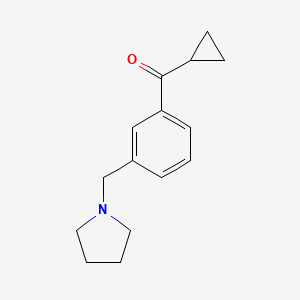
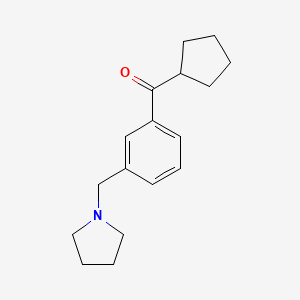
![Ethyl 4-oxo-4-[3-(pyrrolidinomethyl)phenyl]butyrate](/img/structure/B1325699.png)
![Ethyl 6-oxo-6-[3-(pyrrolidinomethyl)phenyl]hexanoate](/img/structure/B1325701.png)
![Ethyl 7-oxo-7-[3-(pyrrolidinomethyl)phenyl]heptanoate](/img/structure/B1325702.png)
![Ethyl 8-oxo-8-[3-(pyrrolidinomethyl)phenyl]octanoate](/img/structure/B1325703.png)
